4-[(6-Methoxy-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
4-[(6-Methoxy-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C16H26N4O3 and its molecular weight is 322.40. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Activation of SK Channels
A molecule structurally similar to the one , namely 4-(2-methoxy-phenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (GW542573X), has been identified as an activator of small-conductance Ca2+-activated K+ (SK, KCa2) channels. This compound is particularly unique for its selectivity towards the SK1 subtype, differentiating it from other SK channel modulators. It's been found to shift the Ca2+-response curve of hSK1 and act as an opener of the hSK1 channels, a mechanism not previously observed with SK channels (Hougaard et al., 2009).
Key Intermediate in Pharmaceutical Synthesis
The chemical is a key intermediate in the synthesis of certain pharmaceuticals. For example, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, which is closely related, is an intermediate in the synthesis of Vandetanib, a medication used for certain types of cancer treatment. This synthesis involves a series of reactions including acylation, sulfonation, and substitution (Wang et al., 2015).
Role in Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines, including compounds with structural similarities to the given chemical, were synthesized as ligands of the histamine H4 receptor. These compounds have shown potential in vitro and in vivo as anti-inflammatory agents and in pain models, highlighting the significance of H4R antagonists in pain and inflammation management (Altenbach et al., 2008).
Synthesis of Quinazolone Derivatives
A related compound, tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, was used in the synthesis of 6-methoxy-7-[(1-methyl-4-piperidine)methoxyl]-4(3H)-quinazolone. This synthesis process is notable for its improved yield and reduced reaction steps, making it more suitable for industrial applications (Xiao-kai, 2013).
Antibacterial Activity
Certain derivatives of Piperdine-4-carboxylicacid methyl ester, a chemical structure related to the subject compound, have demonstrated antibacterial activities. These hydrazone derivatives were synthesized and tested against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus, showcasing their potential as antibacterial agents (Govindasami et al., 2011).
Properties
IUPAC Name |
tert-butyl 4-[[(6-methoxypyrimidin-4-yl)amino]methyl]piperidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3/c1-16(2,3)23-15(21)20-7-5-12(6-8-20)10-17-13-9-14(22-4)19-11-18-13/h9,11-12H,5-8,10H2,1-4H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDOKDYWKXVFRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC(=NC=N2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101116146 | |
Record name | 1-Piperidinecarboxylic acid, 4-[[(6-methoxy-4-pyrimidinyl)amino]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101116146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353980-28-5 | |
Record name | 1-Piperidinecarboxylic acid, 4-[[(6-methoxy-4-pyrimidinyl)amino]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353980-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 4-[[(6-methoxy-4-pyrimidinyl)amino]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101116146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.